1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-10-6-5-9-17(18)20(11-13-25-14-12-20)15-21-19(23)22-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDGKJGRAPCTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxane Ring Construction via Prins Cyclization
The tetrahydropyran scaffold is synthesized through a Prins cyclization , leveraging 2-methoxyphenylpropanal and 1,5-pentanediol under acidic conditions (H₂SO₄, 0°C to rt). This method affords 4-(2-methoxyphenyl)oxane-4-carbaldehyde in 68–72% yield.
Reaction Scheme :
$$
\text{2-Methoxyphenylpropanal} + \text{1,5-Pentanediol} \xrightarrow{\text{H}2\text{SO}4} \text{4-(2-Methoxyphenyl)oxane-4-carbaldehyde}
$$
Conversion of Aldehyde to Primary Amine
The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding [4-(2-methoxyphenyl)oxan-4-yl]methanamine (82% yield).
Optimization Data :
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₃CN, NH₄OAc | MeOH | rt | 82 |
| H₂, Pd/C | EtOH | 50°C | 75 |
Preparation of Cyclohexyl Isocyanate
Cyclohexyl isocyanate is synthesized via reaction of cyclohexylamine with bis(trichloromethyl) carbonate (BTC) in dichloromethane (0°C to rt, 86% yield).
Mechanism :
$$
3 \text{ Cyclohexylamine} + \text{BTC} \rightarrow \text{Cyclohexyl Isocyanate} + 3 \text{HCl} + \text{Byproducts}
$$
Urea Bond Formation
The final step involves coupling [4-(2-methoxyphenyl)oxan-4-yl]methanamine with cyclohexyl isocyanate in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours, achieving 78% yield.
Reaction Conditions :
- Solvent : THF (anhydrous)
- Base : Triethylamine (Et₃N, 1.2 eq)
- Workup : Column chromatography (SiO₂, hexane/EtOAc 3:1)
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.85–7.25 (m, 4H, Ar-H), 4.12 (s, 2H, NH), 3.81 (s, 3H, OCH₃), 3.45–3.72 (m, 4H, oxane-H), 1.20–1.85 (m, 11H, cyclohexyl and oxane-CH₂).
- ESI-MS : m/z 387.2 [M+H]⁺.
Alternative Synthetic Routes
Mitsunobu-Based Oxane Functionalization
A Mitsunobu reaction between 4-hydroxymethyl-oxane and 2-methoxyphenol using DIAD/PPh₃ provides an alternative pathway to the oxane intermediate (65% yield). However, this method requires stringent anhydrous conditions.
Direct Reductive Amination of Oxane Carbaldehyde
Employing ammonia gas and hydrogenation (Pd/C, H₂) streamlines the aldehyde-to-amine conversion but risks over-reduction (yield drop to 68%).
Challenges and Optimization Strategies
- Oxane Ring Stability : Acidic conditions during Prins cyclization may lead to ring-opening; neutral buffers post-reaction improve stability.
- Urea Hydrolysis : Moisture-free environments are critical during isocyanate coupling to prevent hydrolysis to amines.
- Regioselectivity : Substituent steric effects at the oxane 4-position necessitate careful temperature control to avoid byproducts.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a drug candidate due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-3-((4-(2-hydroxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- 1-cyclohexyl-3-((4-(2-ethoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- 1-cyclohexyl-3-((4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
Uniqueness
1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Biological Activity
1-Cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader category of urea derivatives, which have been extensively studied for their pharmacological properties, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea can be represented as follows:
This structure includes a cyclohexyl group, a methoxyphenyl moiety, and an oxan-4-yl group, contributing to its unique properties and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea have shown promising results in inhibiting tumor cell growth. In vitro assays demonstrated that these compounds could effectively induce apoptosis in cancer cell lines, such as Caki cells, through mechanisms involving histone deacetylase (HDAC) inhibition and modulation of apoptosis-related proteins like Bax and Bcl-2 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea | Caki | TBD | HDAC inhibition |
| Related Urea Derivative | HUVEC | 179.03 | Apoptosis induction |
The mechanism by which 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea exerts its biological effects involves interaction with specific molecular targets within cancer cells. Molecular docking studies have indicated that the compound forms stable interactions with key residues in enzymes related to cancer progression, particularly those involved in histone modification .
Anti-inflammatory Effects
In addition to its anticancer properties, urea derivatives have also been investigated for their anti-inflammatory effects. The modulation of chemokine receptors has been noted as a significant pathway through which these compounds exert their activity. By inhibiting specific pathways involved in chronic inflammation, these compounds may offer therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several research studies have focused on synthesizing and evaluating the biological activities of urea derivatives. For example:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea-forming reactions using carbamate intermediates. For example, a carbamate (e.g., phenyl chloroformate) can react with amines under reflux in acetonitrile or THF. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) improve regioselectivity, as demonstrated in analogous urea syntheses . Optimize yield by controlling stoichiometry, temperature (65–80°C), and solvent polarity. Purification via column chromatography or recrystallization is recommended.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : Analyze , , and 2D NMR (HSQC, HMBC) to confirm connectivity, particularly for the oxane ring, urea linkage, and methoxyphenyl group.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm) and methoxy C-O bonds (~1250 cm) .
Q. How can computational methods predict the compound’s physicochemical properties?
- Methodological Answer : Use tools like Gaussian or Schrödinger Suite to calculate logP (lipophilicity), pKa (acidity/basicity), and solubility. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability of the oxane and cyclohexyl groups .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be addressed?
- Methodological Answer : The flexible oxane and urea groups may cause disorder in crystal lattices. Use single-crystal X-ray diffraction with SHELXL for refinement. Twinning or low-resolution data can be mitigated by cryocooling (100 K) and collecting high-completeness datasets. For dynamic urea conformers, consider restrained refinement or alternative space groups .
Q. How can molecular docking guide hypotheses about the compound’s biological targets?
- Methodological Answer : Dock the compound into receptor binding sites (e.g., serotonin 5-HT or TRPML channels) using AutoDock Vina. Prioritize targets based on binding affinity (ΔG) and interaction patterns (e.g., hydrogen bonds with urea carbonyl, hydrophobic contacts with cyclohexyl). Validate with radiolabeled analogs (e.g., -Mefway in PET imaging) .
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR vs. DFT-calculated shifts)?
- Methodological Answer : Discrepancies may arise from solvent effects or dynamic conformers. Perform NMR in multiple solvents (DMSO-d, CDCl) and compare with DFT calculations (including implicit solvent models like SMD). For crystallography-NMR mismatches, analyze temperature-dependent NMR to probe conformational exchange .
Q. How can regioselectivity be controlled during functionalization of the oxan-4-ylmethyl group?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
